molecular formula C14H8Cl3FN2O2 B14386840 2-Chloro-N-[(3,5-dichlorophenyl)carbamoyl]-4-fluorobenzamide CAS No. 88578-35-2

2-Chloro-N-[(3,5-dichlorophenyl)carbamoyl]-4-fluorobenzamide

Cat. No.: B14386840
CAS No.: 88578-35-2
M. Wt: 361.6 g/mol
InChI Key: BABXWYRUBRWPTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-[(3,5-dichlorophenyl)carbamoyl]-4-fluorobenzamide is a synthetic organic compound characterized by its unique chemical structure, which includes chloro, dichlorophenyl, carbamoyl, and fluorobenzamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[(3,5-dichlorophenyl)carbamoyl]-4-fluorobenzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-chloro-4-fluorobenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3,5-dichloroaniline in the presence of a base, such as triethylamine, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[(3,5-dichlorophenyl)carbamoyl]-4-fluorobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed in the presence of acids or bases to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under reflux conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

2-Chloro-N-[(3,5-dichlorophenyl)carbamoyl]-4-fluorobenzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[(3,5-dichlorophenyl)carbamoyl]-4-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-[(3,5-dichlorophenyl)carbamoyl]benzamide
  • 2-Chloro-N-(2,3-dichlorophenyl)-5-nitrobenzamide
  • 2-Chloro-N-(3,5-dichlorophenyl)-5-nitrobenzamide

Uniqueness

2-Chloro-N-[(3,5-dichlorophenyl)carbamoyl]-4-fluorobenzamide is unique due to the presence of the fluorobenzamide group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research applications.

Properties

CAS No.

88578-35-2

Molecular Formula

C14H8Cl3FN2O2

Molecular Weight

361.6 g/mol

IUPAC Name

2-chloro-N-[(3,5-dichlorophenyl)carbamoyl]-4-fluorobenzamide

InChI

InChI=1S/C14H8Cl3FN2O2/c15-7-3-8(16)5-10(4-7)19-14(22)20-13(21)11-2-1-9(18)6-12(11)17/h1-6H,(H2,19,20,21,22)

InChI Key

BABXWYRUBRWPTH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)Cl)C(=O)NC(=O)NC2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.